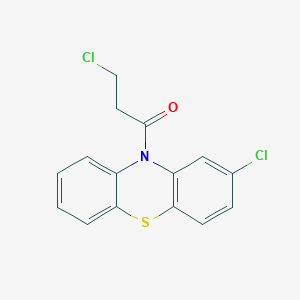

3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

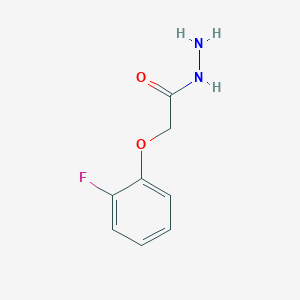

The compound 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one is a derivative of phenothiazine, which is a heterocyclic compound that has been extensively studied for its various biological activities. The phenothiazine framework is known for its antimicrobial properties and is often modified to enhance its efficacy or to create new compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of phenothiazine derivatives typically involves the condensation of substituted phenothiazines with various reagents. In the case of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one derivatives, the synthesis is achieved through a three-carbon atom chain by condensation of chlorides of 3-(10H-phenothiazin-10-yl)propionic acid with 2-substituted phenothiazines . Although the specific synthesis of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one is not detailed in the provided papers, it is likely to follow a similar synthetic route involving condensation reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives is characterized by the presence of a tricyclic system with nitrogen and sulfur atoms. The crystal structure of related compounds, such as the p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine, shows an almost planar conformation with significant stacking, characteristic of π-electron systems . This suggests that 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one may also exhibit a planar structure conducive to stacking interactions, which could influence its chemical reactivity and biological activity.

Chemical Reactions Analysis

Phenothiazine derivatives can undergo various chemical reactions, including nitration, which has been studied in compounds like 2-chloro-10-methylphenothiazine . Nitration typically results in the introduction of nitro groups, which can significantly alter the electronic properties of the molecule. While the specific chemical reactions of 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one are not described in the provided papers, it can be inferred that it may undergo similar reactions that modify its chemical structure and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives are influenced by their molecular structure. For instance, the crystal structure of related compounds provides insights into their density and conformation . The presence of chlorine atoms and the phenothiazine core in 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one suggests that it may have distinct physical properties such as melting point, solubility, and density, which would be important for its practical applications. The chemical properties, including reactivity and stability, would be influenced by the electronic configuration and the presence of functional groups.

Aplicaciones Científicas De Investigación

Phenolic Acids and Biological Activities Phenolic acids, including Chlorogenic Acid (CGA), exhibit a range of biological and pharmacological effects. CGA, found in green coffee extracts and tea, is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and central nervous system stimulating properties. It's speculated that CGA can regulate lipid and glucose metabolism, potentially aiding in treating conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hypocholesterolemic effect is believed to stem from altered nutrient metabolism, including amino acids, glucose, and fatty acids (Naveed et al., 2018).

Propiedades

IUPAC Name |

3-chloro-1-(2-chlorophenothiazin-10-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NOS/c16-8-7-15(19)18-11-3-1-2-4-13(11)20-14-6-5-10(17)9-12(14)18/h1-6,9H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCPSOJXOWCPQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364865 |

Source

|

| Record name | 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one | |

CAS RN |

1032-19-5 |

Source

|

| Record name | 3-Chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1300900.png)

![2-[(4-Methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B1300905.png)

![4-{[(5-Hydroxypyridin-3-yl)-carbonyl]amino}butanoic acid](/img/structure/B1300913.png)